molecular formula C17H15ClN2O2S B5579246 N-1,3-benzothiazol-2-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-1,3-benzothiazol-2-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No. B5579246
M. Wt: 346.8 g/mol
InChI Key: LZYZKYJYQMBOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide belongs to a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields. These compounds are known for their structural uniqueness, which combines benzothiazole and acetamide groups, contributing to their chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiazole-acetamide derivatives often involves the condensation reactions between appropriate benzothiazole derivatives and chloroacetyl chloride, followed by further modifications. For instance, Duran and Canbaz (2013) described the synthesis of drug precursors by reacting imidazole derivatives with chloro-N-(thiazol-2-yl) acetamide compounds, highlighting the versatility of acetamide derivatives in synthesis (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using techniques like NMR, FTIR, and mass spectrometry. The study by Yu et al. (2014) on the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives utilized IR, 1H NMR, and X-ray diffraction for structural confirmation (Yu et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their diverse applications. The reactivity often involves the functional groups present, such as the acetamide group, which can undergo further chemical modifications to produce a range of derivatives with varied properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. For example, the crystalline structure and hydrogen bonding patterns were analyzed in compounds like N-(benzo[d]thiazol-2-yl) acetamide to understand their photophysical properties (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are essential for understanding the behavior of these compounds under different conditions. Duran and Canbaz (2013) determined the pKa values of benzothiazole-acetamide derivatives, providing insights into their acidity and potential interactions in biological systems (Duran & Canbaz, 2013).

Safety and Hazards

While specific safety and hazard information for “N-1,3-benzothiazol-2-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide” is not available, general handling precautions for similar compounds include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

Benzothiazole derivatives have been extensively investigated for their potential biological activities . Future research may focus on exploring these activities further and developing new synthetic pathways for benzothiazole derivatives.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10-7-12(8-11(2)16(10)18)22-9-15(21)20-17-19-13-5-3-4-6-14(13)23-17/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYZKYJYQMBOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.